molecular formula C18H27N3O3 B15315790 1-(1-Acryloylpiperidine-4-carbonyl)-N-cyclopropylpiperidine-4-carboxamide

1-(1-Acryloylpiperidine-4-carbonyl)-N-cyclopropylpiperidine-4-carboxamide

Katalognummer: B15315790
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: CUFZWLWDTZMLCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine backbone. Piperidine derivatives are significant in medicinal chemistry due to their diverse pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, optimizing reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: It can be utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Eigenschaften

Molekularformel

C18H27N3O3

Molekulargewicht

333.4 g/mol

IUPAC-Name

N-cyclopropyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H27N3O3/c1-2-16(22)20-9-7-14(8-10-20)18(24)21-11-5-13(6-12-21)17(23)19-15-3-4-15/h2,13-15H,1,3-12H2,(H,19,23)

InChI-Schlüssel

CUFZWLWDTZMLCP-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C(=O)NC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.